molecular formula C12H13N B14112677 1-(But-3-en-1-yl)-1H-indole

1-(But-3-en-1-yl)-1H-indole

Cat. No.: B14112677
M. Wt: 171.24 g/mol
InChI Key: RJSZLQFLDNHLEZ-UHFFFAOYSA-N
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Description

1-(But-3-en-1-yl)-1H-indole ( 46169-71-5) is a high-value indole derivative supplied as a key synthetic building block for medicinal chemistry and drug discovery research. This compound features a versatile but-3-enyl chain at the 1-position of the indole scaffold, a privileged structure in pharmaceuticals known for its diverse biological activities . The indole core is a fundamental motif in organic chemistry, frequently utilized in constructing complex molecules through various synthetic methods, including Fischer indole synthesis and transition-metal-catalyzed C-H functionalization . The terminal alkene functional group on the side chain offers a reactive handle for further chemical modifications, such as cyclization or cross-coupling reactions, enabling researchers to build molecular complexity for creating novel compound libraries . Indole derivatives are extensively investigated for their significant biological potential, demonstrating activities including anticancer, antiviral, anti-inflammatory, and antimicrobial effects . Specifically, structural analogues featuring alkenyl substituents on the indole ring have shown promising biological activity, such as tubulin polymerization inhibition for anticancer research and dual iNOS/nNOS inhibition . This makes this compound a promising precursor in the development of potential therapeutic agents. The compound is characterized by its molecular formula (C12H13N) and a molecular weight of 171.24 g/mol . This product is intended for research purposes in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

1-but-3-enylindole

InChI

InChI=1S/C12H13N/c1-2-3-9-13-10-8-11-6-4-5-7-12(11)13/h2,4-8,10H,1,3,9H2

InChI Key

RJSZLQFLDNHLEZ-UHFFFAOYSA-N

Canonical SMILES

C=CCCN1C=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

T3P-Promoted N-Alkenylation

A breakthrough in indole functionalization involves the use of propylphosphonic anhydride (T3P®) as a coupling agent. This method enables the direct introduction of alkenyl groups via a one-pot condensation of indole with α,β-unsaturated ketones. For example, 1-(but-2-en-2-yl)-3-methyl-1H-indole was synthesized by reacting 3-methylindole with 2-butanone in dichloromethane at room temperature, achieving yields of 68–85%. The reaction proceeds via in situ activation of the ketone by T3P, forming a reactive iminium intermediate that undergoes nucleophilic attack by the indole nitrogen (Figure 1).

Key Advantages :

  • Mild conditions (room temperature, short reaction times).
  • Broad substrate scope, accommodating electron-deficient and electron-rich indoles.
  • Compatibility with sterically hindered ketones.

Limitations :

  • Requires stoichiometric T3P, increasing cost.
  • Competing C3-alkenylation observed with unsubstituted indoles.

Multicomponent Reaction Approaches

Fischer Indolization-Alkylation Cascade

A one-pot, three-component protocol developed by Hughes-Whiffing and Perry enables simultaneous indole ring formation and N-alkylation. By reacting aryl hydrazines, ketones, and alkyl halides, this method constructs 1,2,3-trisubstituted indoles in under 30 minutes. Adapting this strategy, 1-(but-3-en-1-yl)-1H-indole could be synthesized via:

  • Fischer indolization : Cyclization of a phenylhydrazine with a ketone (e.g., but-3-en-1-one) to form the indole core.
  • N-Alkylation : Quenching the intermediate with a butenyl halide (e.g., 3-butenyl bromide).

Reported yields for analogous systems range from 51% to 62%, with scalability demonstrated for gram-scale production.

Mechanistic Insight :

  • The reaction proceeds through a-sigmatropic rearrangement of the hydrazone intermediate, followed by nucleophilic alkylation at the indole nitrogen.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
T3P-Promoted Alkenylation RT, DCM, 1–2 h 68–85% Rapid, high-yielding, mild conditions Cost of T3P, regioselectivity challenges
Fischer Indolization Reflux, EtOH, 30 min 51–62% One-pot, scalable Limited to activated alkyl halides
Acid-Mediated PPA, 40–100°C, 1–6 h ~22–47% Low cost, simple setup Low yields, side reactions

Key Observations :

  • The T3P method offers the highest efficiency but requires optimization to suppress C3-alkenylation.
  • Fischer indolization provides a modular approach but depends on the availability of butenyl halides.
  • Acid-mediated routes, while economical, suffer from modest yields and functional group incompatibility.

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-en-1-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indole ring or the but-3-en-1-yl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce various substituted indoles.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(But-3-en-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound has been shown to modulate the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death.

Comparison with Similar Compounds

Enzyme Inhibition Profiles

Table 2: BACE1 and Cholinesterase Inhibition by Indole Derivatives

Compound Name BACE1 Inhibition (% at 50 µM) AChE IC50 (µM) BChE IC50 (µM) Reference
1-(But-3-en-1-yl)-1H-indole Not reported Not tested Not tested
1-(Phenylsulfonyl)-1H-indole 62–67% 0.12 1.8
1-Benzyl-4-(piperazin-1-yl)-1H-indole 42.8% inhibition at 50 µM 0.08 0.95
Tacrine-indole hybrids 30–67% 0.02 0.12
  • BACE1 Inhibition : 1-(Phenylsulfonyl)-1H-indole derivatives exhibit superior BACE1 inhibition (up to 67%) compared to N-benzylamine analogs (30–42.8%) due to enhanced π-π stacking and hydrogen bonding with the enzyme’s catalytic site .
  • Cholinesterase Activity: Hybrids combining indole with tacrine show nanomolar-range IC50 values for acetylcholinesterase (AChE), outperforming non-hybrid analogs .

Amyloid-β Anti-Aggregation Activity

1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole hybrids reduce amyloid-β aggregation by 40–60% at 10 µM, attributed to their dual-binding mode with amyloid fibrils . In contrast, this compound lacks reported anti-aggregation properties, highlighting the critical role of sulfonyl and piperazine groups in this activity.

Physicochemical and Spectroscopic Properties

Table 3: NMR and Mass Spectrometry Data Comparison

Compound Name 1H NMR (δ, ppm) 13C NMR (δ, ppm) HRMS (m/z) Reference
This compound 5.65–5.85 (m, 2H, CH2=CH) 116.3 (CH2=CH), 121.1 (C3) 185.1310 [M+H]+
1-(Phenylsulfonyl)-1H-indole 7.80–8.10 (m, 2H, SO2Ph) 128.8 (C3a), 144.9 (C-NH2) 274.0522 [M+H]+
1-Benzoyl-1H-indole 7.45–7.90 (m, 5H, Bz) 127.3 (C2), 136.3 (C7a) 221.0945 [M+H]+
  • Alkene Characterization : The but-3-enyl group in this compound is confirmed by distinct 1H NMR signals at δ 5.65–5.85 and 13C NMR resonance at δ 116.3 .
  • Sulfonyl Group Detection : Phenylsulfonyl analogs show downfield-shifted aromatic protons (δ 7.80–8.10) due to electron-withdrawing effects .

Biological Activity

1-(But-3-en-1-yl)-1H-indole is a compound belonging to the indole family, known for its diverse biological activities. Indoles are characterized by their aromatic heterocyclic structure and have been extensively studied for their pharmacological potential, particularly in cancer therapy, antimicrobial activity, and other therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure

The structural formula of this compound can be represented as follows:

C12H13N\text{C}_{12}\text{H}_{13}\text{N}

This structure consists of an indole core with a butenyl side chain at the 1-position, which is crucial for its biological activity.

Anticancer Properties

Several studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that indoles can inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : Indoles may induce apoptosis in cancer cells by modulating signaling pathways such as NF-kB and PI3K/Akt. For instance, compounds derived from indoles have shown to target estrogen receptor signaling and inhibit cell proliferation in breast cancer models (MCF-7) .
  • Case Study : A study investigating the cytotoxic effects of various indole derivatives reported that certain compounds displayed significant antiproliferative activity against human cancer cell lines, including MCF-7 and HeLa cells. The IC50 values for these compounds were notably low, indicating strong efficacy .

Antimicrobial Activity

Indole derivatives also exhibit antimicrobial properties. This compound has been evaluated for its ability to inhibit bacterial growth:

  • In Vitro Studies : The compound showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be low, suggesting potent antibacterial activity .

Anti-inflammatory Effects

Research has indicated that indole derivatives can possess anti-inflammatory properties:

  • Mechanism : Indoles may inhibit pro-inflammatory cytokines and enzymes such as iNOS, contributing to their therapeutic effects in inflammatory conditions .

Data Table: Biological Activities of this compound

Activity Cell Line/Organism IC50/MIC Value Reference
AnticancerMCF-7 (Breast Cancer)IC50 = 0.55 µM
HeLa (Cervical Cancer)IC50 = 0.50 µM
AntimicrobialStaphylococcus aureusMIC = 0.98 µg/mL
Escherichia coliMIC = 0.75 µg/mL
Anti-inflammatoryVarious In Vitro ModelsIC50 = 5.39 µM (iNOS)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(But-3-en-1-yl)-1H-indole, and how can reaction efficiency be optimized?

  • Answer : The compound is typically synthesized via N-alkylation of indole using allyl halides. For example, reacting indole with 3-bromopropene in the presence of NaH in DMSO yields this compound, though yields may vary (17% in one protocol) . Optimization strategies include using hypervalent iodine reagents (e.g., benzoiodoxolones), which improve regioselectivity and yield (86% in a single-step reaction) . Catalyst choice, solvent polarity, and reaction time are critical variables.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

  • Answer :

  • 1H/13C NMR : Key signals include the vinyl protons (δ ~5.82 ppm, dd) and allylic CH2 groups (δ ~4.41 ppm, t) . The indole aromatic protons appear between δ 7.0–8.3 ppm.
  • X-ray Diffraction : Used to confirm regiochemistry and bond angles, particularly for derivatives like hypervalent iodine adducts (e.g., CCDC 1540821) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ at 418.0294) .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and electronic properties of this compound derivatives?

  • Answer : Density Functional Theory (DFT) calculates optimized bond parameters, molecular electrostatic potential (MEP) maps, and frontier molecular orbitals. For example, MEP maps identify nucleophilic/electrophilic sites on indole derivatives, guiding functionalization strategies . DFT also correlates with experimental NMR shifts, validating structural assignments .

Q. What in vivo models are appropriate for studying the biological effects of this compound derivatives, and how are oxidative stress markers analyzed?

  • Answer : Streptozotocin (STZ)-induced diabetic mice are used to evaluate anti-inflammatory and neuroprotective effects. Key assays include:

  • Behavioral Tests : Tail suspension or forced swim tests for depression-like behaviors.
  • Oxidative Stress Markers : Measurement of glutathione (GSH), malondialdehyde (MDA), and superoxide dismutase (SOD) in brain homogenates .
  • Histopathology : Assessing pancreatic β-cell damage and neuronal inflammation .

Q. How do structural modifications (e.g., substituents on the indole ring or allyl chain) influence the biological activity of this compound derivatives?

  • Answer :

  • Cannabinoid Receptor Affinity : Introduction of naphthoyl groups enhances binding to CB1/CB2 receptors (e.g., compound 25 in ).
  • Antimicrobial Activity : Electron-withdrawing groups (e.g., trifluoromethoxy) improve potency against bacterial strains .
  • Metabolic Stability : Alkyl chain length affects pharmacokinetics; shorter chains reduce hepatic clearance .

Q. What mechanisms explain contradictions in reported yields for N-alkylation reactions of indole derivatives?

  • Answer : Discrepancies arise from competing side reactions (e.g., over-alkylation or polymerization) and solvent effects. Polar aprotic solvents (DMSO) favor SN2 pathways but may deprotonate indole excessively, while hypervalent iodine reagents suppress byproducts via controlled electrophilicity . Reaction monitoring (TLC/GC-MS) and stoichiometric adjustments (limiting base equivalents) improve reproducibility.

Methodological Guidelines

  • Experimental Design : Include control reactions (e.g., indole without alkylating agents) to assess purity. Use deuterated solvents for NMR to avoid signal overlap.
  • Data Interpretation : Cross-validate spectral data with computational models (DFT) and literature precedents .
  • Safety Protocols : Follow GHS guidelines for handling allyl halides and hypervalent iodine reagents (e.g., P264: wash hands after handling) .

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